Biotinylarginylchloromethane
Overview
Description
Biotinylarginylchloromethane is a synthetic compound that combines biotin, arginine, and chloromethane. It is known for its potential applications in biochemical research, particularly in the study of enzyme inhibition and protein interactions. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotinylarginylchloromethane typically involves the following steps:
Biotinylation of Arginine: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with arginine to form biotinylated arginine.
Chloromethylation: The biotinylated arginine is then treated with chloromethane in the presence of a base such as sodium hydroxide to introduce the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Biotinylarginylchloromethane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield biotinylarginine and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloromethyl group.
Hydrolysis Agents: Acidic or basic solutions can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Biotinylarginine and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Biotinylarginylchloromethane has several applications in scientific research:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with arginine residues.
Protein Interaction Studies: this compound can be used to investigate protein-protein interactions, particularly those involving biotin-binding proteins.
Biochemical Assays: The compound can be employed in various biochemical assays to study molecular interactions and enzyme activities.
Mechanism of Action
The mechanism of action of biotinylarginylchloromethane involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and proteins that interact with arginine residues or biotin.
Pathways Involved: By binding to these targets, this compound can inhibit enzyme activity or disrupt protein-protein interactions, providing valuable insights into biochemical pathways.
Comparison with Similar Compounds
Biotinyllysylchloromethane: Similar to biotinylarginylchloromethane but with lysine instead of arginine.
Biotinylornithylchloromethane: Contains ornithine instead of arginine.
Uniqueness: this compound is unique due to its specific combination of biotin, arginine, and chloromethane, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in studies involving arginine-specific enzymes and biotin-binding proteins.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCJPZSFRVCIE-MPXAEWJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931302 | |
Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142009-29-8 | |
Record name | Biotinylarginylchloromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142009298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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